molecular formula C23H17N3O2 B2589462 N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide CAS No. 1508100-34-2

N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B2589462
CAS No.: 1508100-34-2
M. Wt: 367.408
InChI Key: BAJHGRAPNVSCOS-BUVRLJJBSA-N
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Description

N’-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and using advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The phenyl and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl and quinoline derivatives depending on the reagents used.

Scientific Research Applications

N’-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]-nicotinohydrazide
  • N’-[(1E)-(4-fluorophenyl)methylene]-2-phenylquinoline-4-carbohydrazide

Uniqueness

N’-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of both a quinoline ring and a hydroxyphenyl group. These features contribute to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and electronic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-18-12-10-16(11-13-18)15-24-26-23(28)20-14-22(17-6-2-1-3-7-17)25-21-9-5-4-8-19(20)21/h1-15,27H,(H,26,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJHGRAPNVSCOS-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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